![molecular formula C19H19ClN2O2 B2375509 N-(3-chlorophenyl)-3-methyl-N-((2-oxopyrrolidin-1-yl)methyl)benzamide CAS No. 852155-38-5](/img/structure/B2375509.png)
N-(3-chlorophenyl)-3-methyl-N-((2-oxopyrrolidin-1-yl)methyl)benzamide
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Overview
Description
N-(3-chlorophenyl)-3-methyl-N-((2-oxopyrrolidin-1-yl)methyl)benzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to a range of biochemical and physiological effects.
Scientific Research Applications
Molecular Interaction and Antagonist Activity
Research into compounds similar to "N-(3-chlorophenyl)-3-methyl-N-((2-oxopyrrolidin-1-yl)methyl)benzamide" often explores their interaction with biological receptors. For instance, a study detailed the molecular interactions of a potent and selective antagonist for the CB1 cannabinoid receptor, highlighting the importance of structural conformations for binding affinity and antagonist activity J. Shim et al., 2002.
Synthesis and Chemical Properties
Several papers focus on the synthesis and chemical properties of compounds with structural similarities. This includes the development of methods for synthesizing benzamides and their derivatives, exploring their physicochemical properties, and analyzing their crystal structures Lei Ye et al., 2012; J. Gallagher et al., 2022.
Potential Biological Activities
Research into related compounds also investigates their potential biological activities. This includes studies on neuroleptic activity, where the synthesis and evaluation of benzamides have shown promising results in terms of inhibitory effects on stereotyped behavior in rats S. Iwanami et al., 1981.
Antipathogenic Activity
Another area of interest is the antipathogenic activity of benzamide derivatives. Studies have shown that certain derivatives exhibit significant effects against bacteria known for biofilm formation, pointing towards their potential as novel antimicrobial agents Carmen Limban et al., 2011.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that N-(3-chlorophenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide may also interact with various biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s likely that it interacts with its targets in a manner similar to other structurally related compounds. For instance, indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The wide range of biological activities exhibited by similar compounds suggests that this compound could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound.
properties
IUPAC Name |
N-(3-chlorophenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-14-5-2-6-15(11-14)19(24)22(13-21-10-4-9-18(21)23)17-8-3-7-16(20)12-17/h2-3,5-8,11-12H,4,9-10,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEVYWSKVXYTQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CN2CCCC2=O)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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